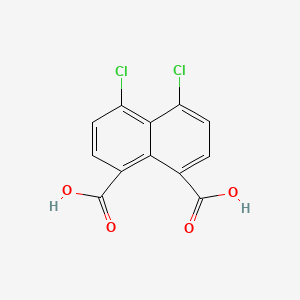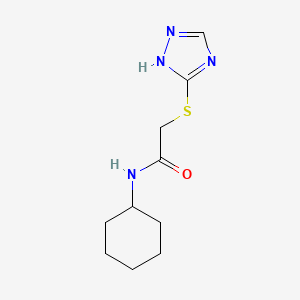![molecular formula C12H16N6O B5514798 2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5514798.png)
2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine derivatives, including "2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide", are of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and applications in various domains. These compounds often serve as key intermediates or final products in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves condensation reactions of various heterocyclic amines and carbonyl compounds. For example, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one, demonstrating a typical approach to constructing complex pyrimidine structures (Lahmidi et al., 2019).
Molecular Structure Analysis
X-ray single crystal diffraction (XRD) and various spectroscopic techniques (1H NMR, 13C NMR, IR) are commonly employed to characterize the molecular structure of synthesized pyrimidine derivatives. For instance, the detailed molecular structure of a pyrimidine derivative was elucidated through XRD and confirmed by spectroscopic analysis, which helps in understanding the compound's molecular geometry, electronic structure, and intermolecular interactions (Lahmidi et al., 2019).
Applications De Recherche Scientifique
Heterocyclic Synthesis
Research on heterocyclic compounds, including pyrimidine and triazole derivatives, reveals their critical role in the synthesis of complex molecules. For example, derivatives of pyrimidines have been utilized to create heterocondensed structures, such as 1,2,4-triazolo[1,5-c]pyrimidines, through cyclization processes involving enamino nitriles and semicarbazide, highlighting their utility in generating novel heterocyclic frameworks (Wamhoff, Kroth, & Strauch, 1993).
Anticancer and Anti-inflammatory Applications
Pyrazolopyrimidines, which share a structural motif with the compound of interest, have been synthesized and evaluated for their anticancer and anti-inflammatory properties. This research underscores the potential of such compounds in therapeutic applications, particularly as anticancer and anti-5-lipoxygenase agents, demonstrating significant activity in these domains (Rahmouni et al., 2016).
Antimicrobial Applications
New thienopyrimidine derivatives have shown pronounced antimicrobial activity, which highlights the potential of pyrimidine-based compounds in combating microbial infections. This area of research provides a foundation for developing novel antimicrobial agents to address resistant strains of bacteria and other pathogens (Bhuiyan et al., 2006).
Material Science and Supramolecular Chemistry
Pyrimidine and triazole derivatives have also found applications in materials science and supramolecular chemistry. The synthesis of pyrimidine derivatives that can form hydrogen-bonded supramolecular assemblies illustrates the utility of these compounds in creating novel materials with specific properties, such as enhanced stability and unique structural features (Fonari et al., 2004).
Propriétés
IUPAC Name |
2-ethyl-N-[3-(triazol-1-yl)propyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c1-2-11-14-8-10(9-15-11)12(19)13-4-3-6-18-7-5-16-17-18/h5,7-9H,2-4,6H2,1H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKWHFOHIYDJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NCCCN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)
![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)
![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)
![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)
![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)

![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)
![(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5514765.png)
![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)
![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)
![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)